molecular formula C8H11BrClN B1291642 4-Bromo-N-ethylaniline hydrochloride CAS No. 855949-09-6

4-Bromo-N-ethylaniline hydrochloride

Cat. No.: B1291642
CAS No.: 855949-09-6
M. Wt: 236.53 g/mol
InChI Key: HIRALFFVIHHMOX-UHFFFAOYSA-N
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Description

4-Bromo-N-ethylaniline hydrochloride is an organic compound with the molecular formula C8H11BrClN. It is a derivative of aniline, where the aniline ring is substituted with a bromine atom at the para position and an ethyl group at the nitrogen atom. This compound is commonly used in various chemical syntheses and research applications due to its unique reactivity and properties .

Biochemical Analysis

Biochemical Properties

4-Bromo-N-ethylaniline hydrochloride plays a significant role in biochemical reactions due to its reactivity. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with enzymes involved in nucleophilic aromatic substitution reactions. The bromine atom on the benzene ring can be replaced by other groups, facilitating the formation of new compounds. This interaction is crucial for the synthesis of pharmaceuticals and other organic compounds.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to impact the expression of certain genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, its interaction with cell signaling pathways can alter cellular responses to external stimuli, affecting overall cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The bromine atom on the benzene ring is particularly reactive, allowing for nucleophilic aromatic substitution reactions. This reactivity is essential for its role in biochemical processes, as it enables the formation of new compounds through the replacement of the bromine atom with other groups.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under normal laboratory conditions, but its reactivity can lead to degradation over extended periods . Long-term exposure to the compound can result in changes in cellular function, including alterations in gene expression and metabolic pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes. Threshold effects have been observed, where a certain dosage level must be reached before noticeable effects occur . At high doses, toxic or adverse effects can be observed, including damage to organs and disruption of normal cellular processes .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its transformation into other compounds. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. The compound’s involvement in nucleophilic aromatic substitution reactions is particularly important for its role in metabolic pathways, as it enables the formation of new compounds through the replacement of the bromine atom.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation within specific cellular compartments . The compound’s distribution is crucial for its biochemical effects, as it determines the concentration of the compound in different cellular regions.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell . This localization is essential for its role in biochemical processes, as it ensures that the compound interacts with the appropriate biomolecules to exert its effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-N-ethylaniline hydrochloride typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often employs optimized reaction conditions and catalysts to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality compounds .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Nucleophilic Substitution: Substituted anilines.

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

Comparison with Similar Compounds

Uniqueness: 4-Bromo-N-ethylaniline hydrochloride is unique due to the presence of both the bromine atom and the ethyl group, which confer distinct reactivity and properties. This combination makes it a valuable intermediate in various chemical syntheses and research applications .

Properties

IUPAC Name

4-bromo-N-ethylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN.ClH/c1-2-10-8-5-3-7(9)4-6-8;/h3-6,10H,2H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIRALFFVIHHMOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC=C(C=C1)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40622902
Record name 4-Bromo-N-ethylaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40622902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

855949-09-6
Record name Benzenamine, 4-bromo-N-ethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=855949-09-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-N-ethylaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40622902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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